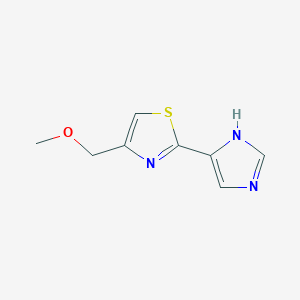![molecular formula C13H21N3O3 B7357376 1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide](/img/structure/B7357376.png)
1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide is a compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the regulation of inflammation. In addition, this compound has been found to possess anti-oxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been found to exhibit a range of biological activities, which make it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide. One area of research could focus on its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as an anti-tumor agent. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for a range of diseases.
Métodos De Síntesis
The synthesis of 1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide involves the reaction of cycloheptanone with hydrazine hydrate to form cycloheptanone hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form ethyl 2-cycloheptanone-1-carboxylate. The final step involves the reaction of ethyl 2-cycloheptanone-1-carboxylate with methyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide has been found to exhibit a range of biological activities, which make it a promising candidate for further investigation. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to possess neuroprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(7-4-2-3-5-8-13)11(17)14-9-6-10-15-12(18)19-16-10/h2-9H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFSOAQZMPUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C(=O)NCCC2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-dimethyl-3-(oxolan-3-yl)-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7357293.png)
![3-[1-(1-Phenylpyrrolidine-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357299.png)
![3-[1-(5,6-Dimethylpyridine-2-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357305.png)
![6-(3-Chloro-4-methylthiophene-2-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357308.png)
![5-[[4-[1-(2,4-difluorophenyl)propyl]piperazin-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7357309.png)
![2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one](/img/structure/B7357312.png)
![(2R,3R)-N-methyl-2-(2-methylpyrazol-3-yl)-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxane-3-carboxamide](/img/structure/B7357324.png)
![5-[[4-[(3,4-dichlorophenyl)methoxy]piperidin-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7357332.png)
![3-[1-(2-Methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357339.png)

![3-[[5-(trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357352.png)
![2-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]amino]-3H-quinazolin-4-one](/img/structure/B7357359.png)
![3-[[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357366.png)
![2-methyl-5-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-one](/img/structure/B7357387.png)